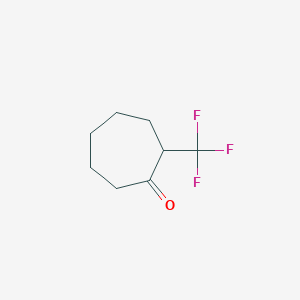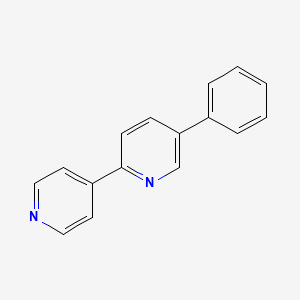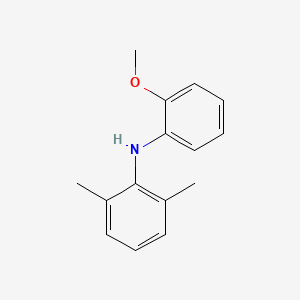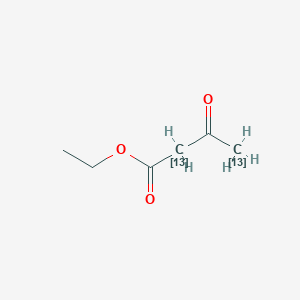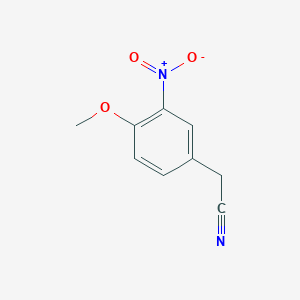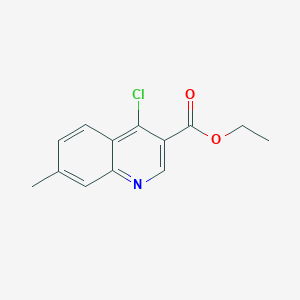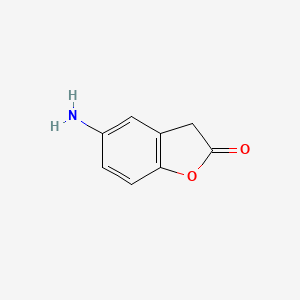
5-Aminobenzofuran-2(3H)-one
Vue d'ensemble
Description
5-Aminobenzofuran-2(3H)-one is a chemical compound with the molecular formula C8H7NO2 and a molecular weight of 149.15 . It is a white to gray or yellow powder or crystal .
Molecular Structure Analysis
The InChI code for 5-Aminobenzofuran-2(3H)-one is 1S/C8H7NO2/c9-6-1-2-7-5 (3-6)4-8 (10)11-7/h1-4,10H,9H2 . This indicates the presence of a benzofuran ring with an amino group at the 5th position and a ketone group at the 2nd position.Physical And Chemical Properties Analysis
5-Aminobenzofuran-2(3H)-one is a white to gray or yellow powder or crystal . It has a molecular weight of 149.15 .Applications De Recherche Scientifique
- Specific Scientific Field : Medicinal Chemistry
- Summary of the Application : 5-Aminobenzofuran-2(3H)-one has been used in the synthesis of new classes of benzofuran based Schiff ligands and their Cu/Zn complexes, which have shown promising antibacterial activity .
- Methods of Application or Experimental Procedures : The compounds were synthesized via sequential reactions starting with Salicylaldehyde . The synthesized compounds were then tested for their antibacterial activity against various bacterial strains .
- Results or Outcomes : Compounds 6a, 7c, and 7e exhibited activity in the low microgram range against M. tuberculosis, showing the minimum inhibitory concentrations (MICs) of 1.6 μg/mL . The compounds 6e and 7b also showed interesting antibacterial activity against S. Aureus, E. coli, and B. Subtilis with comparable area of inhibition of standard drugs under study . This research suggests that benzofuran based compounds can serve as a promising lead scaffold in developing new drugs to combat microbial infections .
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
5-amino-3H-1-benzofuran-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO2/c9-6-1-2-7-5(3-6)4-8(10)11-7/h1-3H,4,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZXLYGAUEAPJET-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2)N)OC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80511104 | |
| Record name | 5-Amino-1-benzofuran-2(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80511104 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Aminobenzofuran-2(3H)-one | |
CAS RN |
83528-03-4 | |
| Record name | 5-Amino-1-benzofuran-2(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80511104 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



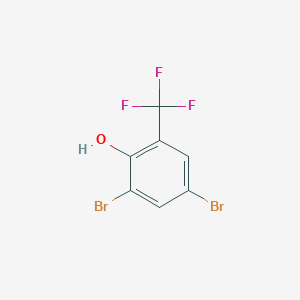
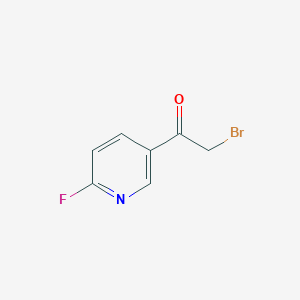
![Thiazolo[5,4-d]pyrimidin-7-ol](/img/structure/B1626796.png)

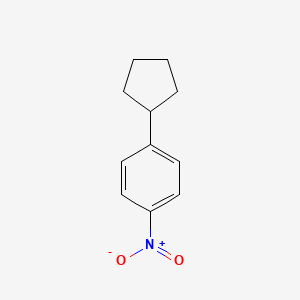
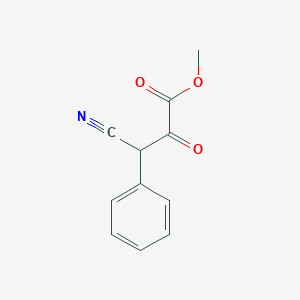
![2-(naphthalen-2-yl)-1H-pyrrolo[2,3-c]pyridine](/img/structure/B1626802.png)
![8-Chloro-6-(2-fluorophenyl)-1-methyl-4H-imidazo[1,5-A][1,4]benzodiazepine 2,5-dioxide](/img/structure/B1626806.png)
